molecular formula C10H6S2 B428707 thieno[3,2-g][1]benzothiophene

thieno[3,2-g][1]benzothiophene

Cat. No.: B428707
M. Wt: 190.3g/mol
InChI Key: CWJAUGSFNRQHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,2-g][1]benzothiophene is a fused heteroaromatic organic compound that serves as a fundamental building block in modern organic electronics. Its molecular formula is C 10 H 6 S 2 , with an average mass of 190.278 Da and a monoisotopic mass of 189.991092 Da [citation[4]. This compound is part of the thienoacene family, characterized by a rigid, planar structure formed by fusing thiophene rings, which is highly desirable for creating high-performance organic semiconductors [citation[5]. The planar conformation of the molecular core promotes strong intermolecular π-orbital overlap in the solid state, a critical factor for efficient charge transport in semiconductor devices [citation[1][citation[5]. In research and development, this compound is a key material for organic field-effect transistors (OFETs) [citation[1][citation[5]. Its derivatives have demonstrated exceptional device performance and stability, with some achieving field-effect mobilities exceeding that of amorphous silicon, making them candidates for applications in flexible displays, electronic paper, and radio-frequency identification (RFID) tags [citation[1]. The core structure is also investigated for use in organic photovoltaics and as a π-spacer in dye-sensitized solar cells (DSSCs), where its structure can enhance intra-molecular charge transfer [citation[8]. This product is intended for research purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6S2

Molecular Weight

190.3g/mol

IUPAC Name

thieno[3,2-g][1]benzothiole

InChI

InChI=1S/C10H6S2/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-6H

InChI Key

CWJAUGSFNRQHAZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1C=CS3)SC=C2

Canonical SMILES

C1=CC2=C(C3=C1C=CS3)SC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for Thieno 3,2 G 1 Benzothiophene and Its Derivatives

Classical and Contemporary Synthetic Routes to the Thieno[3,2-g]organic-chemistry.orgbenzothiophene Core

The construction of the thieno[3,2-g] organic-chemistry.orgbenzothiophene (B83047) framework relies on a variety of synthetic approaches, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods.

Cyclization and annulation reactions are fundamental to the formation of the thieno[3,2-g] organic-chemistry.orgbenzothiophene core. One-pot syntheses from readily available starting materials like o-chlorobenzaldehyde have been developed, offering a straightforward route to the parent compound, organic-chemistry.orgbenzothieno[3,2-b] organic-chemistry.orgbenzothiophene (BTBT). researchgate.net This method is also applicable to the synthesis of related π-extended systems. researchgate.net Another powerful approach involves the acid-induced intramolecular cyclization of arenes containing methyl sulfoxide (B87167) groups. mdpi.com This strategy has been successfully used to synthesize dibenzothiophene (B1670422) and its derivatives. mdpi.com Furthermore, a tandem process involving a TfOH-promoted Friedel–Crafts-type cyclization, followed by nucleophilic attack and dehydration, provides access to thienyl thioethers which can be further cyclized to form the thieno[3,2-b]thiophene (B52689) skeleton. thieme-connect.comthieme.de An electrochemical dehydrogenative C-S bond formation has also been reported as a transition-metal-free method for creating thienoacene derivatives. okayama-u.ac.jp

Transition-metal catalysis, particularly with palladium, has become an indispensable tool for the synthesis of thieno[3,2-g] organic-chemistry.orgbenzothiophene and its derivatives. lmaleidykla.ltnih.govacs.org Domino reactions involving palladium-catalyzed C-S bond formation, cross-coupling, and cyclization using thiourea (B124793) as a sulfur source provide an efficient route to various sulfur-containing heterocycles, including thieno[3,2-b]thiophene scaffolds. organic-chemistry.orgnih.govacs.org This method is valued for its high yields and the use of an inexpensive and easy-to-handle sulfur surrogate. organic-chemistry.orgnih.govacs.org Palladium-catalyzed dehydrogenative coupling is another effective strategy for constructing the thiophene (B33073) ring in thienoacene derivatives. thieme-connect.com Additionally, palladium-catalyzed intramolecular C-H/C-H coupling has been applied to the synthesis of related heteroacenes like thieno[3,2-b]benzofurans. researchgate.net

The ability to control the regiochemistry of substitution on the thieno[3,2-g] organic-chemistry.orgbenzothiophene core is crucial for fine-tuning the properties of the resulting materials. A stilbene-based pathway has been described for the synthesis of various isomers of dibromo- and didodecyl organic-chemistry.orgbenzothieno[3,2-b] organic-chemistry.orgbenzothiophenes, including the 1,6-, 2,7-, 3,8-, and 4,9-isomers. researchgate.net This multi-step approach involves McMurry coupling and a final cyclization. researchgate.net The regioselectivity of electrophilic substitution reactions, such as nitration and acetylation, on the organic-chemistry.orgbenzothieno[3,2-b] organic-chemistry.orgbenzothiophene core can be controlled by adjusting the reaction temperature, with lower temperatures favoring higher regioselectivity. researchgate.net For instance, substitution reactions on 2-substituted derivatives predominantly yield the 2,7-disubstituted products. researchgate.net

Transition-Metal-Catalyzed Approaches to Thieno[3,2-g][1]benzothiophene Synthesis

Functionalization and Derivatization of Thieno[3,2-g]organic-chemistry.orgbenzothiophene

Once the core structure is synthesized, further functionalization is often necessary to impart desired electronic and physical properties.

Palladium-catalyzed cross-coupling reactions are widely employed for the functionalization of the thieno[3,2-g] organic-chemistry.orgbenzothiophene scaffold. The Suzuki-Miyaura coupling is a versatile method for introducing aryl and heteroaryl groups. For example, 2,7-dibromo organic-chemistry.orgbenzothieno[3,2-b] organic-chemistry.orgbenzothiophene can be coupled with various (hetero)aromatic boronic acids or their pinacol (B44631) esters to yield functionalized derivatives. mdpi.commdpi.com This reaction has been used to synthesize a range of materials, including those with thiophene substituents. mdpi.com

The Stille coupling, which utilizes organostannanes, is another effective method, particularly for creating thiophene-bridged structures. lmaleidykla.lt For instance, the reaction of 2,7-dibromo-BTBT with tributyl(3-octylthiophen-2-yl)stannane in the presence of a palladium catalyst yields the corresponding 2,7-bis(3-octylthiophen-2-yl)BTBT.

The Heck reaction, involving the coupling of aryl or vinyl halides with alkenes, has also been utilized for the functionalization of related heterocyclic systems and can be applied to thieno[3,2-g] organic-chemistry.orgbenzothiophene derivatives. researchgate.netorganic-chemistry.org These cross-coupling reactions provide a powerful toolbox for the synthesis of a diverse library of functionalized thieno[3,2-g] organic-chemistry.orgbenzothiophene-based materials. researchgate.netrsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Thieno[3,2-g] organic-chemistry.orgbenzothiophene Functionalization

Coupling Reaction Reactants Catalyst System Product Yield (%) Reference
Suzuki 2,7-dibromo organic-chemistry.orgbenzothieno[3,2-b] organic-chemistry.orgbenzothiophene, 4,4,5,5-tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane Pd(PPh₃)₄, Na₂CO₃ 2,7-bis(3-octylthiophene-2-yl)BTBT Not specified mdpi.com
Suzuki 3-benzyl-2-(benzylsulfanyl) organic-chemistry.orgbenzothieno[3,2-d]pyrimidin-4(3H)-one, 3-pyridineboronic acid Pd(PPh₃)₄, CuMeSal 3-benzyl-2-(3-pyridyl) organic-chemistry.orgbenzothieno[3,2-d]pyrimidin-4(3H)-one 46 lmaleidykla.lt
Suzuki 3-benzyl-2-(benzylsulfanyl) organic-chemistry.orgbenzothieno[3,2-d]pyrimidin-4(3H)-one, 2-furylboronic acid Pd(PPh₃)₄, CuMeSal 3-benzyl-2-(2-furyl) organic-chemistry.orgbenzothieno[3,2-d]pyrimidin-4(3H)-one 44 lmaleidykla.lt
Stille 2,7-dibromo-BBTT, tributyl(3-octylthiophen-2-yl)stannane Pd₂(dba)₃, tris(2-furyl)phosphine 2,7-bis(3-octylthiophen-2-yl)BBTT 58
Stille 3-benzyl-2-(benzylsulfanyl) organic-chemistry.orgbenzothieno[3,2-d]pyrimidin-4(3H)-one, 3-(tri-n-butyltin)pyridine Pd(PPh₃)₄, CuMeSal 3-benzyl-2-(3-pyridyl) organic-chemistry.orgbenzothieno[3,2-d]pyrimidin-4(3H)-one Not specified lmaleidykla.lt

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the heterocyclic core. acs.org Palladium-catalyzed direct C-H arylation allows for the introduction of aryl groups directly onto the thiophene rings of the thieno[3,2-g] organic-chemistry.orgbenzothiophene system. For instance, the direct arylation of benzo[b]thiophenes can be achieved with high regioselectivity. acs.orgacs.org The regioselectivity of these reactions can sometimes be tuned by altering the catalyst loading. acs.org Palladium(II)-catalyzed direct C-H arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has also been reported, providing a route to C2-arylated products. acs.org These direct functionalization methods offer a more efficient and environmentally friendly approach to the synthesis of complex thieno[3,2-g] organic-chemistry.orgbenzothiophene derivatives. researchgate.net

Table 2: Examples of Direct C-H Functionalization of Thieno[3,2-g] organic-chemistry.orgbenzothiophene and Related Compounds

Reaction Type Substrate Reagent Catalyst System Product Yield (%) Reference
Direct Arylation Benzo[b]thiophene Iodobenzene Pd(OAc)₂, Ag₂O, NaOAc 2-Phenylbenzo[b]thiophene Good to excellent acs.org
Direct Arylation Benzo[b]thiophene 1,1-dioxide Phenylboronic acid Pd(II), Cu(OAc)₂ 2-Phenylbenzo[b]thiophene 1,1-dioxide Not specified acs.org
Direct Arylation Thieno[3,2-d]pyrimidine Bromobenzene Pd(OAc)₂, K₂CO₃ 2-Phenylthieno[3,2-d]pyrimidine Moderate mdpi.com

Introduction of Electronic Modifiers onto the Thieno[3,2-g]Current time information in Bangalore, IN.benzothiophene Skeleton

The electronic properties of the Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT) core can be precisely tuned by introducing functional groups with varying electronic characteristics. These modifications are crucial for optimizing molecular orbital energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which in turn governs charge transport in electronic devices. rsc.orgrsc.org

Strategies for functionalization often target the 2 and 7 positions of the BTBT core, which are susceptible to electrophilic substitution reactions. acs.org A common route involves the dinitration of the BTBT core to yield 2,7-dinitro-BTBT. This intermediate can then be reduced to the corresponding 2,7-diamino-BTBT, which serves as a versatile precursor for introducing other functionalities via diazotization reactions. acs.org

A modular, transition-metal-free approach combines a Pummerer CH–CH-type cross-coupling with a Newman–Kwart rearrangement to produce unsymmetrical BTBT derivatives. rsc.orgrsc.org This method allows for the synthesis of a library of BTBT materials with different substituents, starting from readily available benzothiophene S-oxides and phenols. rsc.org This strategy is compatible with both electron-donating and electron-withdrawing groups, providing a platform to systematically study structure-property relationships. rsc.orgrsc.org For instance, unsymmetrical BTBTs with a decane (B31447) side chain for solubility at the C2 position and various functional groups at the C7 position have been synthesized to modulate electronic properties and solid-state assembly. rsc.org

The introduction of specific groups has a predictable effect on the molecular orbital energies. Electron-donating groups, such as methoxy (B1213986) (–OMe) and dimethylamino (–NMe2), raise the HOMO energy level, while electron-withdrawing groups like trifluoromethyl (–CF3) lower it. rsc.org For example, the HOMO levels for BTBT derivatives functionalized with –NMe2 and –OMe were found to be -4.94 eV and -5.37 eV, respectively, whereas a –CF3 group resulted in a HOMO level of -5.86 eV. rsc.org Similarly, domino reactions starting from substituted 2-fluorobenzonitriles can be employed to build benzothiophene cores already bearing electron-withdrawing groups like aldehydes or esters. nih.gov

Table 1: Effect of Electronic Modifiers on the HOMO Energy Level of Unsymmetrical BTBT Derivatives

Functional Group at C7 Group Type HOMO Level (eV) Reference
–NMe₂ Electron-Donating -4.94 rsc.org
–OMe Electron-Donating -5.37 rsc.org
–CF₃ Electron-Withdrawing -5.86 rsc.org

Oxidation Chemistry of Sulfur Atoms within Thieno[3,2-g]Current time information in Bangalore, IN.benzothiophene Derivatives

Oxidizing the sulfur atoms in the BTBT framework to form sulfoxides and sulfones is a powerful strategy for modifying the material's structural, optical, and electronic properties. mdpi.comresearchgate.net This transformation significantly impacts crystal packing, thermal stability, and optoelectronic characteristics. mdpi.comresearchgate.net

The oxidation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent. mdpi.comresearchgate.net By controlling the reaction conditions, such as temperature and stoichiometry of the oxidizing agent, selective oxidation to the 5,5-dioxide (sulfone, BTBTDO) or the 5,5,10,10-tetraoxide (disulfone, BTBTTO) can be achieved in high yields. mdpi.comresearchgate.net For example, the oxidation of 2,7-dibromo-BTBT with m-CPBA yields the corresponding sulfone (2,7-diBr-BTBTDO) and disulfone (2,7-diBr-BTBTTO). mdpi.comresearchgate.net

Another potent oxidizing agent used for such transformations is a complex of hypofluorous acid with acetonitrile (B52724) (HOF·CH3CN). ysu.am This reagent is highly effective for oxidizing sulfur atoms in thiophene rings, even in aromatic systems where oxidation can be challenging, and it operates under mild conditions. ysu.am

The oxidation of the sulfur atoms has profound effects on the molecule's properties. It leads to a red shift in both the absorption and emission spectra, indicating a lowering of the HOMO-LUMO energy gap. mdpi.commdpi-res.com The oxidized derivatives also exhibit significantly increased thermal stability and enhanced fluorescence, with quantum yields reported to exceed 99% in some cases. mdpi.comresearchgate.net These changes make sulfur-oxidized BTBTs promising candidates for advanced fluorescent materials. mdpi.comresearchgate.net

Table 2: Optical Properties of 2,7-diBr-BTBT and Its S-Oxidized Derivatives

Compound Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (nm) Quantum Yield Reference
2,7-diBr-BTBT 345 362 17 - mdpi.com
2,7-diBr-BTBTDO 355 434 79 >99% mdpi.com
2,7-diBr-BTBTTO 361 451 90 >99% mdpi.com

Scalable Synthesis and Process Optimization for Thieno[3,2-g]Current time information in Bangalore, IN.benzothiophene Production

The transition of BTBT derivatives from laboratory curiosities to commercially viable materials for organic electronics necessitates the development of scalable and cost-effective synthetic routes. Several strategies have been explored to improve the efficiency and accessibility of BTBT and its precursors.

A notable advancement is the development of a one-step, domino reaction for the synthesis of BTBT from commercially available o-chlorobenzaldehyde and sodium hydrogen sulfide. researchgate.net This method is also applicable to the synthesis of the π-extended analogue, dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), from 3-chloro-2-naphthaldehyde, albeit in modest yields. researchgate.net Such domino protocols are highly desirable as they reduce the number of synthetic steps, minimize waste, and simplify purification.

Another efficient, one-pot, and transition-metal-free procedure involves a tandem triflic acid (TfOH)-promoted Friedel–Crafts cyclization. thieme.dethieme-connect.com This method allows for the synthesis of thienyl thioethers, which are precursors to BTBT derivatives, avoiding the use of harsh bases, high temperatures, or expensive and potentially toxic transition-metal catalysts that can be poisoned by sulfur. thieme.dethieme-connect.com

Furthermore, concise and scalable syntheses have been developed for functionalized BTBTs, such as tetra-hydroxy BTBT. This compound serves as a versatile intermediate for further chemical transformations, enabling the production of derivatives like 2,3,7,8-bis(ethylenedioxy)- Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene. core.ac.uk The focus of these methods is on creating robust synthetic protocols that can be implemented on an industrial scale to meet the growing demand for high-performance organic semiconductors. acs.orgcore.ac.uk

Theoretical and Computational Investigations of Thieno 3,2 G 1 Benzothiophene Architectures

Quantum Chemical Calculations of Thieno[3,2-g]rsc.orgbenzothiophene Electronic Structure

Quantum chemical calculations have proven to be an indispensable tool for understanding the intrinsic electronic properties of thieno[3,2-g] rsc.orgbenzothiophene (B83047) and its derivatives. These computational methods provide deep insights into the molecular orbital energies, aromaticity, and photophysical behavior that govern the performance of these materials in electronic devices.

Density Functional Theory (DFT) Studies of Frontier Molecular Orbitals in Thieno[3,2-g]rsc.orgbenzothiophene Systems

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. At the heart of understanding the electronic behavior of organic semiconductors like thieno[3,2-g] rsc.orgbenzothiophene (BTBT) are the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and their spatial distribution are critical in determining the charge injection, transport, and optical properties of the material.

DFT calculations have been widely employed to determine the HOMO and LUMO energy levels of BTBT and its derivatives. For instance, calculations on the parent BTBT molecule show a relatively low HOMO energy level, which contributes to the high air stability of devices made from these materials. acs.org The HOMO-LUMO energy gap, which is related to the electronic band gap, can also be accurately predicted. nih.gov For example, in a study of 2,7-dibromo-BTBT, the HOMO energy was calculated to be -6.230 eV, which decreased upon oxidation. nih.gov The LUMO energy also showed a significant decrease with oxidation, leading to a reduced HOMO-LUMO gap. nih.gov

The distribution of the HOMO and LUMO orbitals across the molecular framework is also a key finding from DFT studies. In many BTBT derivatives, the HOMO and LUMO are delocalized over the entire conjugated core, which is a desirable feature for efficient charge transport. mdpi.com The large contribution of sulfur atoms to the HOMO is thought to facilitate effective intermolecular orbital overlap, which is crucial for charge hopping between molecules in the solid state. acs.org In some substituted BTBT derivatives, the distribution can be more localized. For example, in a study of benzo[b]thieno[2,3-d]thiophene derivatives, the HOMO and LUMO orbitals were found to be distributed throughout the BTT unit, but did not extend to the terminal benzene (B151609) ring in one of the compounds. mdpi.com

Furthermore, DFT calculations can be used to understand the effects of substituents on the electronic properties of the BTBT core. Introducing different functional groups can tune the HOMO and LUMO energy levels, thereby modifying the material's properties for specific applications. For example, the addition of thiophene-based spacers to a BTBT core in dye-sensitizer applications was shown to modulate the frontier orbital energies. researchgate.net Similarly, the oxidation of the sulfur atoms in the BTBT core leads to a significant lowering of both HOMO and LUMO energy levels. nih.gov

CompoundHOMO (eV)LUMO (eV)MethodReference
2,7-dibromo-BTBT-6.230-DFT nih.gov
2,7-dibromo-BTBTTO-7.048-DFT nih.gov
Compound 2 (a benzo[b]thieno[2,3-d]thiophene derivative)-5.34-1.54DFT/B3LYP/6-31G(d) mdpi.com
Compound 3 (a benzo[b]thieno[2,3-d]thiophene derivative)-5.33-1.64DFT/B3LYP/6-31G(d) mdpi.com
Parent BTBT-5.8-Experimental (CV) acs.org

Examination of Aromaticity and Electron Delocalization within the Thieno[3,2-g]rsc.orgbenzothiophene Framework

The aromaticity and the extent of π-electron delocalization within the thieno[3,2-g] rsc.orgbenzothiophene framework are fundamental to its stability and electronic properties. Computational methods provide valuable tools to quantify these characteristics. Aromaticity is often correlated with thermodynamic stability, and systems with greater electron delocalization tend to have enhanced stability. umich.eduresearchgate.net

Theoretical studies on isomers of benzofused thienofurans, which share structural similarities with thieno[3,2-g] rsc.orgbenzothiophene, have shown that the degree of π-electron delocalization between the fused aromatic and heterocyclic rings dictates their relative stability. umich.eduresearchgate.net In more stable isomers, a high degree of π-electron delocalization is observed across the molecular structure. umich.eduresearchgate.net This delocalization contributes to a more stable aromatic system. umich.edu

In the context of thieno[3,2-g] rsc.orgbenzothiophene-based copolymers, extending the fused conjugated structure has been shown to reduce conformational and energetic disorder. europa.eu This leads to improved polaron delocalization and, consequently, enhanced charge transport properties. europa.eu The coplanarity of the molecular backbone, which is influenced by the fused ring system, plays a crucial role in facilitating π-π stacking and intramolecular π-electron conjugation, both of which are vital for efficient charge transport. europa.eu

Computational analyses, such as bond order uniformity studies and the examination of molecular orbital shapes, can reveal the extent of electron delocalization. sciforum.netsemanticscholar.org For instance, in stable aromatic systems, a delocalized π-electron surface is often observed, which can be visualized through electrostatic potential and local ionization energy maps. umich.edusciforum.net These computational tools help to rationalize the observed reactivity and stability of these heterocyclic systems. umich.edusciforum.net

Excited State Properties and Photophysical Mechanisms of Thieno[3,2-g]rsc.orgbenzothiophene Analogs via TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the excited-state properties of molecules, providing insights into their photophysical behavior. For thieno[3,2-g] rsc.orgbenzothiophene (BTBT) and its analogs, TD-DFT calculations are instrumental in understanding their absorption and emission characteristics, which are crucial for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

TD-DFT calculations can predict the electronic absorption spectra of BTBT derivatives, including the excitation energies, oscillator strengths, and the nature of the electronic transitions. frontiersin.orgmdpi.com These calculations often show good agreement with experimental UV-Vis absorption spectra. mdpi.com For example, in a study of isomeric dioctyl derivatives of 2,7-dithienyl rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene, TD-DFT was used to evaluate the frontier molecular orbital energy levels and clarify the experimental photophysical observations. mdpi.com The calculations helped to explain the differences in the absorption and fluorescence spectra of the isomers, which were attributed to variations in their torsional angles. mdpi.com

Furthermore, TD-DFT can elucidate the nature of the excited states. For instance, in a cyclometalated Pt(II) complex containing a BTBT unit, TD-DFT calculations were used to optimize the geometries of the first singlet (S₁) and triplet (T₁) excited states. acs.org These calculations revealed that the excited states had significant intramolecular charge transfer (ICT) character, where electron density moves from the BTBT moiety to another part of the molecule upon photoexcitation. acs.org

In the context of DSSCs, TD-DFT is employed to simulate the absorption spectra of BTBT-based dyes and to understand the mechanism of electron injection from the dye into the semiconductor (e.g., TiO₂). frontiersin.org The calculations can help to determine if the excited state of the dye has the appropriate energy level and spatial distribution for efficient charge transfer to the conduction band of the semiconductor. frontiersin.org The analysis of the charge density difference between the ground and excited states can visualize the charge transfer process. frontiersin.org

The influence of the solvent on the photophysical properties can also be modeled using methods like the Polarizable Continuum Model (PCM) in conjunction with TD-DFT. frontiersin.org This allows for a more realistic simulation of the experimental conditions.

Molecular Dynamics Simulations for Thieno[3,2-g]rsc.orgbenzothiophene Aggregation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their aggregation in the solid state. For thieno[3,2-g] rsc.orgbenzothiophene (BTBT)-based materials, MD simulations provide crucial insights into the molecular packing, intermolecular interactions, and morphology of thin films, which are all critical factors determining their charge transport properties.

MD simulations can be used to model the self-assembly and crystallization process of BTBT derivatives. For example, simulations can track the time-dependent aggregation of these molecules in solution, providing a molecular-level understanding of how they form ordered structures. mdpi.com These simulations can reveal the preferred molecular orientations and packing motifs, such as the herringbone arrangement that is commonly observed for BTBT and its derivatives. acs.org

The intermolecular interactions that drive the aggregation and stabilize the crystal structure can be analyzed from MD trajectories. These interactions include van der Waals forces, π-π stacking, and specific interactions involving the sulfur atoms (S···S and S···C interactions). acs.org The strength and nature of these interactions are key to understanding the morphology of the resulting thin films. For instance, strong intermolecular interactions can lead to highly crystalline films with well-ordered domains, which are generally beneficial for charge transport. mdpi.com

Furthermore, MD simulations can be used to generate realistic models of both ordered (crystalline) and disordered (amorphous) morphologies of BTBT-based materials. These models can then be used as input for subsequent charge transport calculations. rsc.org This multiscale modeling approach allows for a more comprehensive understanding of how the molecular-level structure influences the macroscopic device performance.

In some cases, MD simulations have been used to study the effect of processing conditions on the final film morphology. For example, simulations could potentially model the effects of solvent choice, annealing temperature, and deposition rate on the molecular ordering and alignment in solution-processed thin films. By understanding these relationships, it may be possible to rationally design processing protocols to achieve optimal film morphologies for high-performance electronic devices.

Charge Transport Modeling in Thieno[3,2-g]rsc.orgbenzothiophene-Based Materials

The charge transport properties of thieno[3,2-g] rsc.orgbenzothiophene (BTBT)-based materials are central to their application in organic electronics. Computational modeling plays a crucial role in elucidating the mechanisms of charge transport and in predicting the charge carrier mobility of these materials. Various theoretical models, ranging from band transport to hopping transport, have been employed to describe how charges move through these organic semiconductors. acs.org

In highly ordered crystalline materials, charge transport can be described by a band-like model. In this picture, the molecular orbitals of the individual molecules overlap to form delocalized electronic bands, and charges can move relatively freely within these bands. The charge carrier mobility in this regime is often limited by scattering from lattice vibrations (phonons). Computational methods based on deformation potential theory can be used to calculate the band structure and predict the mobility in such ideal crystals. rsc.org

However, in many organic semiconductors, including some BTBT-based materials, the charge transport is better described by a hopping mechanism. In this model, charges are localized on individual molecules and "hop" between adjacent molecules. The rate of hopping is dependent on several factors, including the electronic coupling (transfer integral) between the molecules and the reorganization energy. The transfer integral quantifies the degree of orbital overlap between neighboring molecules, while the reorganization energy is the energy required to distort the geometry of a molecule when it gains or loses a charge.

Quantum chemical calculations, often based on DFT, are used to compute these key parameters. The transfer integrals are highly sensitive to the relative orientation of the molecules, and thus the molecular packing in the solid state is of utmost importance. acs.org The reorganization energy is an intrinsic property of the molecule and can also be calculated using DFT. Materials with large transfer integrals and small reorganization energies are expected to have high charge carrier mobilities.

More advanced computational techniques, such as kinetic Monte Carlo (kMC) simulations, can be used to simulate the charge hopping process in both ordered and disordered systems. rsc.org These simulations use the calculated hopping rates to track the movement of a large number of charge carriers through a model of the material, allowing for the prediction of the bulk charge carrier mobility. This multiscale modeling approach, which combines quantum chemical calculations with kMC simulations, provides a powerful framework for understanding and predicting the charge transport properties of BTBT-based materials. rsc.org

Computational Prediction of Reactivity and Reaction Pathways for Thieno[3,2-g]rsc.orgbenzothiophene

Computational chemistry provides powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For thieno[3,2-g] rsc.orgbenzothiophene (BTBT) and its analogs, these methods can be used to understand their behavior in various chemical transformations, such as electrophilic substitution reactions.

DFT-based reactivity descriptors are often employed to predict the most reactive sites in a molecule. These descriptors include the frontier molecular orbital (HOMO and LUMO) energies and shapes, condensed Fukui functions, and electrostatic potential maps. sciforum.netresearchgate.net The HOMO, for instance, indicates the regions of the molecule that are most susceptible to attack by electrophiles. For many benzofused thiophene (B33073) systems, the C2 position is predicted to be the most reactive site, which is often in good agreement with experimental observations. sciforum.netsemanticscholar.orgresearchgate.net

By analyzing the distribution of the HOMO and other reactivity indices, chemists can rationalize the regioselectivity of reactions. For example, in a study of isomeric benzofused thienofurans, the localization of the HOMO on the C2 atom was used to explain the observed high reactivity of this position towards electrophiles. semanticscholar.org

Furthermore, computational methods can be used to explore the potential energy surfaces of chemical reactions. This involves calculating the energies of reactants, products, transition states, and intermediates along a proposed reaction pathway. By identifying the lowest energy pathway, the most likely reaction mechanism can be determined. For example, in the case of electrophilic substitution reactions of benzofused heterocycles, two possible mechanisms are often considered: a classic aromatic electrophilic substitution mechanism and an addition-elimination mechanism. researchgate.netsciforum.net Computational studies can help to distinguish between these pathways by comparing the activation energies for each.

For instance, for some benzofused thienofurans, the calculations suggest that the reaction proceeds via an addition-elimination mechanism, where the electrophile first adds across the C2-C3 double bond, followed by the elimination of a proton. sciforum.net For other, more aromatic isomers, a direct aromatic substitution mechanism may be more favorable. umich.edu These computational insights are invaluable for understanding the fundamental reactivity of these important heterocyclic systems and for designing new synthetic routes to functionalized derivatives.

Thieno 3,2 G 1 Benzothiophene in Advanced Materials Design and Engineering

Incorporation of Thieno[3,2-g]acs.orgbenzothiophene in Organic Semiconductors

The rigid, planar, and electron-rich structure of the thieno[3,2-g] acs.orgbenzothiophene (B83047) core, more commonly known as acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT), makes it a highly favorable building block for organic semiconductors. acs.orgnih.gov Its extensive π-conjugated system is conducive to efficient intermolecular orbital overlap, a critical factor for charge transport. nih.govmdpi.com Unlike many other thienoacenes, the sulfur atoms in the BTBT structure contribute effectively to the highest occupied molecular orbital (HOMO) distribution, which facilitates strong intermolecular electronic coupling. acs.orgnih.gov Furthermore, BTBT derivatives are noted for their environmental stability, often attributed to their large band gaps of over 3 eV. mdpi.com These intrinsic properties have led to the extensive use of the BTBT framework in a variety of organic electronic devices. acs.orgnih.gov

Small Molecule Organic Semiconductors Featuring Thieno[3,2-g]acs.orgbenzothiophene Units

Small molecule organic semiconductors based on the thieno[3,2-g] acs.orgbenzothiophene (BTBT) core have been a major focus of materials research, leading to some of the highest-performing p-type materials for organic electronics. acs.orgnih.gov The BTBT core consists of four fused aromatic rings, providing an extensive conjugated system that supports efficient π-orbital overlap necessary for charge transport. mdpi.com The introduction of various substituent groups onto the BTBT core is a common strategy to fine-tune the material's properties, such as solubility, molecular packing, and electronic energy levels. rsc.org

Initial breakthroughs included 2,7-diphenyl- acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (DPh-BTBT), which demonstrated impressive hole mobilities in vapor-processed organic field-effect transistors (OFETs). acs.orgnih.gov Following this, a wide range of derivatives have been synthesized. For instance, attaching alkyl chains, such as in 2,7-dioctyl acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (C8-BTBT), enhances solubility, enabling solution-based processing techniques. nih.govgoogle.com Asymmetric substitution, as seen in 2-tridecyl acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (C13-BTBT), has been shown to induce densely packed layered structures, leading to exceptionally high charge carrier mobilities. acs.org

Further functionalization with groups like phenyl or phenylethynyl at the 2- and 7-positions can modify the material's thermal stability and mesoscopic organization. mdpi.compkusz.edu.cn For example, 2-(4-hexylphenyl) acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (C6-Ph-BTBT) exhibits liquid crystalline phases that facilitate the formation of highly ordered thin films, resulting in superior device performance. pkusz.edu.cn The versatility of the BTBT core allows for the creation of a broad library of small molecule semiconductors with tailored properties for specific electronic applications. rsc.org

Table 1: Performance of Selected Small Molecule Organic Semiconductors Featuring the Thieno[3,2-g] acs.orgbenzothiophene Core

Compound NameAbbreviationHole Mobility (cm²/Vs)Deposition MethodReference(s)
2,7-diphenyl acs.orgbenzothieno[3,2-b] acs.orgbenzothiopheneDPh-BTBT2.0Vapor Deposition acs.orgnih.gov
2-(4-hexylphenyl) acs.orgbenzothieno[3,2-b] acs.orgbenzothiopheneC6-Ph-BTBT4.6Vacuum Deposition pkusz.edu.cn
2-decyl-7-phenyl- acs.orgbenzothieno[3,2-b] acs.orgbenzothiophenePh-BTBT-C1022.4Spin Coating mdpi.com
2-tridecyl acs.orgbenzothieno[3,2-b] acs.orgbenzothiopheneC13-BTBT17.2Not Specified mdpi.comacs.org
2,7-dioctyl acs.orgbenzothieno[3,2-b] acs.orgbenzothiopheneC8-BTBT> 0.1Solution Processing nih.govgoogle.com
2-phenyl acs.orgbenzothieno[3,2-b] acs.orgbenzothiophenePh-BTBT0.034Vacuum Deposition pkusz.edu.cn

Design Principles for Thieno[3,2-g]acs.orgbenzothiophene-Containing Organic Field-Effect Transistors (OFETs)

The design of high-performance OFETs based on thieno[3,2-g] acs.orgbenzothiophene (BTBT) derivatives hinges on several key principles that manipulate the material's properties at a molecular and solid-state level. rsc.org A primary consideration is the control of molecular packing and thin-film morphology, as charge transport in organic semiconductors is strongly dependent on the organization of molecules in the solid state. acs.orgrsc.org

A crucial design strategy is side-chain engineering . Attaching functional groups, typically long alkyl chains or aromatic moieties, to the BTBT core serves multiple purposes. mdpi.compkusz.edu.cn These substituents enhance solubility, which is essential for solution-based fabrication methods like spin-coating or printing. mdpi.comgoogle.com More importantly, they directly influence the intermolecular arrangement. For example, long alkyl chains can promote a "bricklayer" or herringbone packing motif, which is highly favorable for two-dimensional charge transport. acs.org The introduction of phenyl groups can enhance molecular density and thermal stability. pkusz.edu.cn Asymmetric substitution has proven to be a particularly effective strategy, as seen in C13-BTBT, which leads to very dense packing at the semiconductor-dielectric interface and record-high mobilities. acs.org

Another principle is the modulation of electronic properties . The choice of end-capping groups can tune the HOMO and LUMO energy levels of the semiconductor. rsc.org This is critical for achieving efficient charge injection from the source/drain electrodes by minimizing the energy barrier (contact resistance). aip.org The inherent low-lying HOMO level of the BTBT core contributes to its excellent air stability. aip.org

The device architecture also plays a significant role. OFETs can be fabricated in various configurations, such as bottom-gate, top-contact (BGTC) or top-gate, bottom-contact (TGBC). aip.org The choice of architecture, along with the gate dielectric material, affects the interface where the charge accumulation layer forms. aip.orgrsc.org A high-quality interface with low trap density is essential for high mobility. For instance, treating the dielectric surface with self-assembled monolayers (SAMs) can improve the crystallinity and molecular ordering of the deposited BTBT film, thereby enhancing device performance. acs.orgpkusz.edu.cn The top-gate structure can also offer encapsulation, protecting the semiconductor from environmental degradation. aip.org Ultimately, high-performance BTBT-based OFETs are achieved through a synergistic optimization of molecular structure, solid-state packing, and device engineering. acs.orgnih.gov

Role of Thieno[3,2-g]acs.orgbenzothiophene in Organic Photovoltaic (OPV) Acceptor/Donor Materials

The thieno[3,2-g] acs.orgbenzothiophene (BTBT) scaffold is a versatile component in the design of materials for organic photovoltaics (OPVs), serving as a core unit in both electron donor and acceptor molecules. acs.orgnih.gov In donor materials, the electron-rich and planar nature of the BTBT core helps to facilitate broad light absorption and efficient charge transport. researchgate.net When copolymerized with electron-deficient units, it can create donor-acceptor (D-A) polymers with low bandgaps, which is crucial for harvesting a larger portion of the solar spectrum. europa.eu

More recently, the BTBT architecture has been instrumental in the development of non-fullerene acceptors (NFAs). researchgate.netresearchgate.net NFAs with an Acceptor-Donor-Acceptor (A-D-A) structure have gained significant attention. In this design, a BTBT-based unit can act as the central electron-donating 'D' core. For example, a medium bandgap NFA named DBTBT-IC was synthesized using a di-benzothieno[3,2-b] acs.org-benzothiophene (DBTBT) central unit and 2-(1,1-dicyanomethylene)rhodanine (IC) as the terminal acceptor units. researchgate.netresearchgate.net This material exhibited an optical bandgap of approximately 1.65 eV, making it suitable for use in polymer solar cells. researchgate.net

The modification of the donor unit within these complex NFA structures is a key strategy for tuning their properties. In one study, the thieno[3,2-b]thiophene (B52689) unit in the well-known Y6 acceptor was replaced with benzothiophene. rsc.org This modification resulted in a blue-shift in the absorption spectrum and a higher LUMO energy level, which led to a higher open-circuit voltage (Voc) and improved power conversion efficiency (PCE) in indoor photovoltaic applications. rsc.org The ability to systematically modify the BTBT core and its π-extended analogues allows for precise control over the optical and electronic properties of both donor and acceptor materials, which is fundamental to advancing OPV device performance. acs.orgrsc.org

Table 2: Performance of Selected OPV Devices Featuring Thieno[3,2-g] acs.orgbenzothiophene-based Materials

Role of BTBT MaterialDonor PolymerAcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)Reference(s)
Acceptor Core (DBTBT-IC)Not specifiedDBTBT-ICNot specifiedNot specifiedNot specifiedNot specified researchgate.net
Donor Polymer (TBTIT-h)TBTIT-hPC71BM9.1Not specified17.70.71 europa.eu
Donor Polymer (TBTIT-l)TBTIT-lPC71BMNot specifiedNot specifiedNot specifiedNot specified europa.eu
Acceptor Core (modified Y6)Not specifiedLBT-SCl25.1 (indoor)Higher than Y6Not specifiedNot specified rsc.org

Application of Thieno[3,2-g]acs.orgbenzothiophene in Organic Light-Emitting Diodes (OLEDs) Emitters and Hosts

The thieno[3,2-g] acs.orgbenzothiophene (BTBT) framework has found applications in organic light-emitting diodes (OLEDs), primarily in the design of host materials and thermally activated delayed fluorescence (TADF) emitters. acs.orgrsc.org The rigid and planar structure of BTBT provides good charge transport capabilities, a prerequisite for efficient host materials in phosphorescent OLEDs (PhOLEDs). acs.org Host materials are responsible for transporting charge carriers (holes and electrons) and transferring energy to the guest emitter molecules.

A notable application is the use of the oxidized form of the core, acs.orgbenzothieno[3,2-b]benzothiophene-tetraoxide (BTBTOx4), as an electron-accepting unit in donor-acceptor-donor (D-A-D) type molecules. rsc.org By coupling this acceptor with various donor units, researchers have developed a new class of organic emitters that exhibit TADF. rsc.org TADF emitters can harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency. This makes them highly desirable for high-efficiency OLEDs. rsc.org

Furthermore, derivatives of thieno[3,2-b]thiophene have been used as the π-conjugated linker in donor-π-acceptor (D-π-A) type emitters. In one example, a compound named DMB-TT-TPA was synthesized with triphenylamine (B166846) as the donor, dimesitylboron as the acceptor, and a thieno[3,2-b]thiophene unit as the π-bridge. beilstein-journals.orgbeilstein-archives.org This material exhibited a high solution fluorescence quantum yield of 86% and was used as an emitter in a solution-processed OLED, which demonstrated a maximum current efficiency of 10.6 cd/A. beilstein-journals.orgbeilstein-archives.org The electronic properties and planarity of the thieno[3,2-b]thiophene core facilitate efficient intramolecular energy transfer, leading to strong emission. beilstein-journals.org The BTBT moiety has also been incorporated into the p-type semiconductor layer of organic light-emitting transistors (OLETs), a device that combines the functions of a transistor and a light-emitting diode. google.com

Table 3: Performance of Selected OLEDs with Thieno[3,2-g] acs.orgbenzothiophene-based Emitters

Compound Name / RoleStructure TypeMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)Emission ColorReference(s)
DMB-TT-TPA (Emitter)D-π-A10.66.704.61Green (512 nm) beilstein-journals.orgbeilstein-archives.org
PTz2-BTBTOx4 (TADF Emitter)D-A-DNot specifiedNot specifiedNot specifiedNot specified rsc.org
MPA2-BTBTOx4 (TADF Emitter)D-A-DNot specifiedNot specifiedNot specifiedNot specified rsc.org
POCz2-BTBTOx4 (TADF Emitter)D-A-DNot specifiedNot specifiedNot specifiedNot specified rsc.org
TPA-TT-TPE (Emitter)Not specified4.70Not specifiedNot specifiedBlue to Green acs.org

Thieno[3,2-g]acs.orgbenzothiophene in Chemo- and Biosensors: Fundamental Principles

The fundamental principle behind using thieno[3,2-g] acs.orgbenzothiophene (BTBT) in chemo- and biosensors lies in its excellent properties as a semiconductor in an Organic Field-Effect Transistor (OFET) architecture. acs.orgrsc.org OFET-based sensors operate by detecting changes in the transistor's electrical characteristics—such as channel current or threshold voltage—upon interaction with a target analyte. rsc.org The BTBT-based semiconductor layer forms the active channel of the transistor, where charge transport occurs. rsc.org

For biosensing, specificity is achieved by functionalizing the device with a biological recognition layer. researchgate.net This layer is designed to selectively bind to a specific target molecule (analyte). researchgate.net The BTBT platform is well-suited for this purpose as its chemical structure can be modified to include specific functional groups for immobilization of bioreceptors. For example, a BTBT derivative containing biotin (B1667282) has been developed. researchgate.net Biotin has a very strong and specific binding affinity for the protein streptavidin. This allows for a layered approach: the biotin-containing BTBT derivative can be coated onto the device, followed by a layer of streptavidin, and then a biotinylated probe (like a DNA aptamer) specific to the target analyte, such as a virus. researchgate.net

When the target analyte binds to this recognition layer, it induces a change in the local electric field at the surface of the semiconductor. rsc.org This change modulates the charge carrier density in the BTBT channel, resulting in a measurable change in the transistor's output current. rsc.org This mechanism forms the basis of detection. Electrolyte-gated OFETs (EGOFETs) are often used, where the gate electrode is a reference electrode immersed in an electrolyte solution containing the analyte, allowing for sensitive detection in aqueous environments. researchgate.net In another approach, a cross-sensitive sensor array was created using a BTBT derivative where different metalloporphyrin receptor layers were placed on the semiconductor to tune the sensor's selectivity to various volatile organic compounds. rsc.org

Thieno[3,2-g]acs.orgbenzothiophene as a Monomer in Conjugated Polymer Synthesis

Thieno[3,2-g] acs.orgbenzothiophene, and more commonly its isomer thieno[3,2-b]thiophene, serves as a valuable electron-rich monomer for the synthesis of conjugated polymers used in high-performance organic electronics. researchgate.neteuropa.euacs.org When incorporated into a polymer backbone, this fused-ring system imparts several desirable characteristics. Its rigid and planar structure helps to enforce coplanarity along the polymer chain, which enhances π-electron delocalization and facilitates efficient intramolecular and intermolecular charge transport. researchgate.neteuropa.eu

In the design of donor-acceptor (D-A) copolymers, thieno[3,2-b]thiophene is often used as the donor 'D' unit. researchgate.netmdpi.com When copolymerized with various electron-accepting 'A' monomers, it allows for the tuning of the polymer's electronic properties, including its HOMO/LUMO energy levels and its optical bandgap. researchgate.net For example, copolymerizing a novel monomer based on thieno[3,2-b]thiophene and diketopyrrolopyrrole with thiophene (B33073) resulted in a polymer that achieved a hole mobility of 1.95 cm² V⁻¹ s⁻¹, which was a record for polymer-based OFETs at the time of the report. acs.org

The inclusion of the thieno[3,2-b]thiophene unit generally leads to a more delocalized HOMO distribution along the polymer backbone and can lower the material's bandgap compared to polymers using simpler thiophene donors. researchgate.net This is advantageous for organic photovoltaic applications, as a lower bandgap allows the polymer to absorb a broader range of the solar spectrum. europa.eu For instance, a polymer (TBTIT-h) based on a novel eight-ring fused acceptor containing two thieno[3,2-b] acs.orgbenzothiophene units yielded a power conversion efficiency of up to 9.1% in a polymer solar cell without the need for additives or post-annealing steps. europa.eu The enhanced intermolecular charge-carrier hopping and extended coplanarity provided by this monomer are key to achieving such high performance in both OFETs and OPVs. researchgate.netacs.org

Structure-Property Relationships in Thieno[3,2-g][1]benzothiophene-Containing Conjugated Polymers

Supramolecular Assembly and Self-Organization of Thieno[3,2-g]Current time information in Bangalore, IN.benzothiophene Derivatives

The performance of organic electronic devices is not only dependent on the properties of individual molecules but also on their collective arrangement in the solid state. Thienobenzothiophene derivatives have a strong tendency to self-assemble into highly ordered nanostructures, driven by non-covalent interactions such as π-π stacking and van der Waals forces. mdpi.comnih.govacs.org

The self-organization of these molecules can be controlled by modifying their chemical structure, for example, by attaching specific functional groups or side chains. rsc.org A common packing motif for BTBT derivatives is the "herringbone" arrangement, where molecules pack in a two-dimensional, edge-to-face fashion. acs.orgresearchgate.net This structure provides robust two-dimensional charge transport pathways, which is a key factor in their high performance. acs.org

A powerful strategy to control self-assembly is the conjugation of the thienobenzothiophene core with self-assembling units like peptides. nih.gov In one study, a BTBT unit was incorporated into an amphipathic peptide. This conjugate was able to self-assemble in water to form hydrogels with a fibrillar structure. Spectroscopic analysis confirmed strong π-π interactions between the BTBT cores within these assemblies, leading to π-delocalization, a prerequisite for electrical conductivity. nih.gov

Another approach involves designing amphiphilic BTBT derivatives, for instance by attaching phosphonate (B1237965) groups. acs.org These molecules can undergo a sophisticated self-assembly process on surfaces, evolving from an amorphous state through distinct steps like droplet flattening, spinodal decomposition, and Ostwald ripening to form highly crystalline, ultralong microwire arrays. acs.org This level of control over the supramolecular architecture is crucial for fabricating high-performance devices with reproducible characteristics. The ability to form highly ordered structures, such as smectic liquid crystal phases, further allows for the creation of uniform, molecularly flat polycrystalline thin films with high charge carrier mobility. pkusz.edu.cnresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for Thieno 3,2 G 1 Benzothiophene Systems

Solid-State Characterization of Thieno[3,2-g]mdpi.combenzothiophene Crystalline Structures

The performance of organic electronic devices is intrinsically linked to the molecular arrangement in the solid state. Understanding and controlling the crystalline structure of thieno[3,2-g] mdpi.combenzothiophene (B83047) derivatives is therefore a critical area of research.

Single-Crystal X-ray Diffraction Analysis of Thieno[3,2-g]mdpi.combenzothiophene Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules within a crystal. This technique provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-property relationships in thieno[3,2-g] mdpi.combenzothiophene (BTBT) derivatives. acs.orgresearchgate.netmdpi.com

For instance, SC-XRD studies have been instrumental in elucidating the packing motifs of various BTBT derivatives. A common arrangement observed is the herringbone (HB) packing of the π-conjugated BTBT cores, which facilitates efficient π-π overlap between adjacent molecules, a key factor for high charge carrier mobility. acs.org The introduction of different substituent groups, such as alkyl chains or phenyl rings, significantly influences this packing. For example, in 7-decyl-2-phenyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (Ph-BTBT-10), SC-XRD revealed a bilayer structure where molecules stack in a head-to-head fashion, resulting in a distinct lamellar periodicity. nih.gov

Furthermore, SC-XRD analysis has been used to compare the crystal structures of symmetrically and asymmetrically substituted BTBT derivatives. A study on 2,7-dioctyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (C8-BTBT-C8) and its nonsymmetrical counterpart, 2-octyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (C8-BTBT), showed that while both adopt a herringbone arrangement, the lamellar structure of C8-BTBT consists of two head-to-head superimposed molecules, unlike the single-molecule lamellae of C8-BTBT-C8. acs.org These detailed structural insights, enabled by SC-XRD, are fundamental for the rational design of new BTBT-based materials with tailored electronic properties. rsc.org

Table 1: Crystallographic Data for Selected Thieno[3,2-g] mdpi.combenzothiophene Derivatives

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ref.
C-C6-DBTTT Monoclinic P2₁/c 14.59 5.95 27.65 93.4 acs.org
C-C12-DBTTT Monoclinic P2₁/n 14.71 5.91 39.46 92.7 acs.org
L-C12-DBTTT Triclinic P-1 5.94 7.63 42.17 88.3 acs.org
2,7-diBr-BTBT Monoclinic P2₁/c 12.34 8.28 7.84 104.9 mdpi.com
2,7-diBr-BTBTDO Monoclinic P2₁/n 7.74 16.96 11.23 108.7 mdpi.com
2,7-diBr-BTBTTO Monoclinic P2₁/c 12.56 7.71 10.32 113.6 mdpi.com

Powder X-ray Diffraction for Polymorphic Studies of Thieno[3,2-g]mdpi.combenzothiophene Films

While single-crystal XRD provides detailed structural information, powder X-ray diffraction (PXRD) is a powerful tool for analyzing the crystalline structure and identifying different polymorphic forms in thin films, which are more relevant to device applications. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact the electronic properties of organic semiconductors. nih.govaps.org

PXRD is used to determine the orientation of the crystalline domains relative to the substrate. For instance, in thin films of 2,7-diphenyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (DPh-BTBT), XRD measurements showed a series of (00h) reflections, indicating that the molecules are oriented nearly perpendicular to the substrate. acs.org This orientation is often desirable for efficient charge transport in field-effect transistors.

Furthermore, PXRD is crucial for studying structural transformations in thin films. For example, in asymmetrically substituted mono-alkylated BTBTs, PXRD combined with polarized UV-visible absorption spectra revealed irreversible structural phase transformations at elevated temperatures. aps.org Similarly, in Ph-BTBT-10 thin films, the transformation from a metastable thin-film phase to a more thermodynamically stable bilayer structure upon thermal annealing has been linked to high carrier mobility, a phenomenon investigated using techniques including grazing-incidence wide-angle X-ray scattering (GIWAXS). acs.orgnih.gov These studies highlight the importance of PXRD in understanding and controlling the crystalline polymorphism in thieno[3,2-g] mdpi.combenzothiophene films for optimized device performance. mdpi.com

Atomic Force Microscopy (AFM) for Thin Film Morphology of Thieno[3,2-g]mdpi.combenzothiophene

Atomic force microscopy (AFM) is an indispensable technique for visualizing the surface morphology of thin films at the nanoscale. rsc.org It provides detailed information about grain size, shape, connectivity, and surface roughness, all of which are critical factors influencing charge transport in organic thin-film transistors (OTFTs). mdpi.commdpi.com

AFM studies have revealed a strong correlation between the thin-film morphology of thieno[3,2-g] mdpi.combenzothiophene derivatives and their electrical performance. For instance, films of 2-(phenylethynyl)benzo[b]benzo acs.orgresearchgate.netthieno[2,3-d]thiophene that exhibited a terrace-like morphology with large grain sizes showed better OFET performance compared to derivatives that formed films with large voids. mdpi.com Similarly, for 2,7-diphenyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (DPh-BTBT), AFM images showed that increasing the substrate temperature during deposition led to larger crystal grains with terrace-like step structures, which correlated with improved device characteristics. acs.org

In the case of 2-tridecyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (C13-BTBT), AFM revealed polycrystalline films with large grains of about 1 µm. acs.org The investigation of submonolayer films by AFM is particularly important as the initial growth stages define the crucial semiconductor-dielectric interface. acs.org These morphological insights obtained from AFM, often in conjunction with XRD data, are vital for optimizing film deposition processes to achieve the desired morphology for high-performance electronic devices. scispace.com

Advanced Spectroscopic Probes for Electronic State Dynamics in Thieno[3,2-g]mdpi.combenzothiophene-Based Materials

Understanding the behavior of excited electronic states is fundamental to the development of optoelectronic devices. Advanced spectroscopic techniques provide the means to probe these ultrafast processes.

Time-Resolved Spectroscopy for Exciton (B1674681) Dynamics in Thieno[3,2-g]mdpi.combenzothiophene Architectures

Time-resolved spectroscopy techniques, such as femtosecond transient absorption and time-resolved photoluminescence, are powerful tools for investigating the dynamics of excitons—bound electron-hole pairs—in organic semiconductors. researchgate.netrsc.org The behavior of these excitons, including their formation, relaxation, and dissociation, governs the efficiency of devices like organic solar cells and light-emitting transistors. uni-rostock.de

A study on dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) thin films using femtosecond transient absorption spectroscopy revealed complex exciton dynamics. researchgate.netrsc.org Upon photoexcitation, a broad absorption band was observed with two distinct decay components. The slower component, with a lifetime of 67 ± 7 ps, was attributed to the lowest singlet exciton, while a faster component decaying in a few picoseconds was assigned to mixed states of charge transfer (CT) and Frenkel excitons. researchgate.netrsc.org The study also noted that the decay rate of these mixed excitons is dependent on their density due to exciton-exciton annihilation at high concentrations. researchgate.netrsc.org

The development of techniques like time- and angle-resolved photoemission spectroscopy (trARPES) offers the potential to directly measure ultrafast electron and exciton dynamics in momentum space, providing even deeper insights into processes such as the formation and relaxation of excitons. arxiv.orgaps.org These detailed studies of exciton dynamics are crucial for understanding the fundamental photophysics of thieno[3,2-g] mdpi.combenzothiophene-based materials and for designing more efficient optoelectronic devices.

Photoelectron Spectroscopy (XPS, UPS) for Thieno[3,2-g]mdpi.combenzothiophene Electronic Level Mapping

Photoelectron spectroscopy (PES) is a surface-sensitive technique used to determine the electronic structure of materials. libretexts.org By irradiating a sample with photons and measuring the kinetic energy of the emitted electrons, one can determine the binding energies of core and valence electrons. X-ray photoelectron spectroscopy (XPS), which uses X-rays, is primarily used to probe core-level electrons and determine the elemental composition and chemical states of a material. nist.gov Ultraviolet photoelectron spectroscopy (UPS), which employs UV radiation, is used to investigate the valence band region and determine key electronic parameters such as the highest occupied molecular orbital (HOMO) energy level and the work function. libretexts.org

For thieno[3,2-g] mdpi.combenzothiophene derivatives, UPS and XPS are essential for characterizing the electronic properties of thin films and the interfaces they form with other materials, such as electrodes or dielectrics. For example, in a study of 2,7-dioctyl mdpi.combenzothieno[3,2-b]benzothiophene (C8-BTBT) on a gold substrate, UPS was used to determine the hole and electron injection barriers at the interface. researchgate.net XPS confirmed the absence of chemical reactions between the C8-BTBT and the gold. researchgate.net

Furthermore, these techniques are used to study the effects of interfacial layers on the electronic structure. The insertion of a molybdenum trioxide (MoO₃) buffer layer between C8-BTBT and a cobalt electrode was shown by UPS and XPS to reduce the hole injection barrier. researchgate.net In another example, the ionization potentials of a series of thieno[3,2-b] mdpi.combenzothiophene isoindigo polymers were measured using photoelectron spectroscopy in air (PESA) to be in the range of 5.10 to 5.39 eV. scispace.com This information is critical for understanding and optimizing charge injection and transport in organic electronic devices. csic.es

Table 2: Electronic Properties of Selected Thieno[3,2-g] mdpi.combenzothiophene-Based Polymers

Polymer Ionization Potential (eV) Optical Band Gap (eV) Ref.
TBTISe 5.15 1.48 scispace.com
TBTIFT 5.39 1.59 scispace.com
TBTIP 5.10 1.52 scispace.com
TBTITT 5.18 1.57 scispace.com
TBTITT-CN 5.34 1.58 scispace.com
C6-Ph-BTBT 5.65 - pkusz.edu.cn
Ph-BTBT 5.68 - pkusz.edu.cn

Raman Spectroscopy for Vibrational Fingerprinting and Structural Conformational Analysis of Thieno[3,2-g]frontiersin.orgbenzothiophene

Raman spectroscopy serves as a powerful non-invasive tool for probing the molecular structure and solid-state packing of thieno[3,2-b] frontiersin.orgbenzothiophene (BTBT) systems. It provides a characteristic vibrational fingerprint that is highly sensitive to the local molecular environment, making it ideal for identifying polymorphs and analyzing conformational changes. sci-hub.se The lattice phonon region of the Raman spectrum (typically below 200 cm⁻¹) is particularly informative, as it corresponds to intermolecular vibrational modes that are directly influenced by the crystal packing arrangement. rsc.orgunimore.it

Studies have demonstrated that different polymorphs of a single BTBT derivative, such as a bulk crystal phase and a substrate-induced phase (SIP), exhibit entirely different Raman spectra. sci-hub.se These distinct spectral fingerprints allow for unambiguous assignment and characterization of the phases present in thin films. sci-hub.se For example, for 2,7-dioctyloxy frontiersin.orgbenzothieno[3,2-b]benzothiophene, the as-prepared drop-cast film shows characteristic bands at 7 cm⁻¹, 105 cm⁻¹, and a broader band at 90 cm⁻¹, which are signatures of the substrate-induced phase. sci-hub.se

Density Functional Theory (DFT) calculations are frequently employed in conjunction with experimental Raman spectroscopy. rsc.org This combined approach allows for the precise assignment of observed Raman bands to specific vibrational modes of the molecule and the crystal lattice. Excellent agreement between calculated and experimental Raman peak positions, often with deviations below 7 cm⁻¹, provides strong validation for the identified crystal structure. rsc.org Furthermore, temperature-dependent Raman spectroscopy can be used to monitor solid-to-solid phase transitions, which manifest as abrupt shifts and broadening of spectral peaks at the transition temperature. unimore.it Polarization-dependent Raman spectroscopy can also be utilized to determine the crystal orientation of molecules within thin films, a critical factor for charge transport in organic devices. acs.orgnih.gov

Table 1: Representative Raman Peaks for a Thieno[3,2-b] frontiersin.orgbenzothiophene Derivative
SampleObserved Raman Peaks (cm⁻¹)Phase AssignmentReference
Drop-cast film of 2,7-dioctyloxy frontiersin.orgbenzothieno[3,2-b]benzothiophene7, 90 (broad), 105Substrate-Induced Phase sci-hub.se

Electrochemical Characterization for Redox Properties and Energy Level Alignment of Thieno[3,2-g]frontiersin.orgbenzothiophene

Electrochemical characterization is indispensable for evaluating the redox behavior and electronic energy levels of thieno[3,2-b] frontiersin.orgbenzothiophene (BTBT) derivatives. pkusz.edu.cnresearchgate.net Techniques such as cyclic voltammetry (CV) are routinely used to determine the oxidation and reduction potentials of these materials. pkusz.edu.cnmdpi.com These electrochemical parameters are fundamental to understanding the material's stability in air and its charge injection/transport capabilities in electronic devices. pkusz.edu.cnmdpi.comresearchgate.net

The data obtained from electrochemical measurements allow for the estimation of crucial electronic structure parameters, namely the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.commdpi.com The HOMO level, which relates to the p-type (hole) transport capability, is typically calculated from the onset potential of the first oxidation wave. pkusz.edu.cnmdpi.com The LUMO level, relevant for n-type (electron) transport, can then be derived from the HOMO level and the optical band gap determined by UV-vis spectroscopy. pkusz.edu.cnmdpi.com This knowledge of the frontier orbital energy levels is essential for predicting device performance and ensuring proper energy level alignment with other materials in a device stack, such as electrodes and dielectrics. frontiersin.org

Cyclic Voltammetry and Differential Pulse Voltammetry of Thieno[3,2-g]frontiersin.orgbenzothiophene Derivatives

Cyclic voltammetry (CV) is the most widely applied technique for investigating the electrochemical properties of thieno[3,2-b] frontiersin.orgbenzothiophene (BTBT) derivatives. researchgate.netcore.ac.uk In a typical CV experiment, the potential is swept and the resulting current is measured, providing an irreversible or reversible oxidation wave. The onset potential of the first oxidation wave (Eoxonset) is used to estimate the HOMO energy level. mdpi.comrsc.org For many BTBT derivatives, this oxidation process is reversible, indicating the formation of a stable radical cation species. core.ac.uk Some derivatives, particularly those with electron-donating groups, may exhibit a second oxidation process at higher potentials, corresponding to the formation of a dication. core.ac.uk

The redox properties and energy levels of the BTBT core can be systematically tuned by introducing various substituent groups. soton.ac.uk

Electron-donating groups , such as dimethylamino (–NMe₂) or methoxy (B1213986) (–OMe), raise the HOMO energy level, making the compound easier to oxidize (lower oxidation potential). soton.ac.ukpkusz.edu.cn

Electron-withdrawing groups , such as trifluoromethyl (–CF₃), have the opposite effect, lowering the HOMO energy level and making the compound more resistant to oxidation. soton.ac.uk

Sulfur oxidation of the thiophene (B33073) rings to sulfones significantly lowers both HOMO and LUMO energies, transforming the electron-donating character of the sulfur atom into an electron-accepting one. mdpi.com

Differential Pulse Voltammetry (DPV) is another valuable technique that offers higher sensitivity and better resolution than standard CV. DPV plots the difference in current before and after a potential pulse, resulting in a peak-shaped voltammogram where the peak potential is related to the redox potential. pineresearch.com This method can be particularly useful for accurately determining the redox potentials of complex systems or for analyzing species at low concentrations.

The electrochemical data for a range of BTBT derivatives have been extensively documented, providing a clear picture of their structure-property relationships.

Table 2: Electrochemical Properties of Selected Thieno[3,2-b] frontiersin.orgbenzothiophene Derivatives
CompoundEoxonset (V vs. Fc/Fc⁺)HOMO (eV)LUMO (eV)Reference
2-(phenylethynyl)benzo[b]benzo mdpi.comnih.govthieno[2,3-d]thiophene--5.70-2.36 mdpi.com
2-octyl-7-(5-(phenylethynyl)thiophen-2-yl)benzo[b]benzo mdpi.comnih.govthieno[2,3-d]thiophene--5.16-2.20 mdpi.com
2,7-bis(3-octylthiophene-2-yl)BTBT0.79-5.13-2.33 mdpi.com
2,7-bis(4-octylthiophene-2-yl)BTBT0.81-5.15-2.33 mdpi.com
2,7-bis(5-octylthiophene-2-yl)BTBT0.97-5.31-2.25 mdpi.com
2-phenyl frontiersin.orgbenzothieno[3,2-b] frontiersin.orgbenzothiophene (Ph-BTBT)--5.68-2.25 pkusz.edu.cn
2-(4-hexylphenyl) frontiersin.orgbenzothieno[3,2-b] frontiersin.orgbenzothiophene (C6-Ph-BTBT)--5.65-2.22 pkusz.edu.cn
2,7-di(4-methoxyphenyl)BTBT0.37-5.37- soton.ac.uk
2,7-di(4-(trifluoromethyl)phenyl)BTBT0.66-5.86- soton.ac.uk
2,7-di(4-(dimethylamino)phenyl)BTBT-0.06-4.94- soton.ac.uk
2,7-dibromo-BTBT--6.23-2.71 mdpi.com
2,7-dibromo-BTBT-5,5-dioxide--6.74-3.55 mdpi.com
2,7-dibromo-BTBT-5,5,10,10-tetraoxide--7.05-4.19 mdpi.com

Emerging Research Directions and Future Perspectives for Thieno 3,2 G 1 Benzothiophene Chemistry

Novel Synthetic Methodologies and Sustainable Production of Thieno[3,2-g]pkusz.edu.cnbenzothiophene Analogs

The development of novel synthetic routes for thieno[3,2-g] pkusz.edu.cnbenzothiophene (B83047) and its derivatives is crucial for advancing its applications. Traditional methods often involve multi-step processes with harsh reaction conditions. Current research focuses on creating more efficient and sustainable synthetic strategies.

One promising approach is the use of palladium-catalyzed Suzuki-Miyaura coupling reactions, which have been successfully employed to synthesize derivatives like 2-phenyl pkusz.edu.cnbenzothieno[3,2-b] pkusz.edu.cnbenzothiophene (Ph-BTBT) and 2-(4-hexylphenyl) pkusz.edu.cnbenzothieno[3,2-b] pkusz.edu.cnbenzothiophene (C6-Ph-BTBT) in high yields. pkusz.edu.cn Another innovative method involves a modular approach that combines a transition-metal-free Pummerer C-H/C-H-type cross-coupling with a Newman-Kwart reaction, allowing for the creation of a library of unsymmetrical thieno[3,2-g] pkusz.edu.cnbenzothiophene materials from readily available components. nih.gov Researchers have also developed an efficient copper-mediated intramolecular dehydrogenative C-O coupling reaction to construct benzothieno[3,2-b]benzofurans, a related class of compounds, with good to excellent yields. nih.gov

Sustainable production is a key consideration, with a focus on green chemistry principles. This includes the development of one-pot synthesis procedures and the use of less hazardous reagents and solvents. mdpi.com For instance, a facile approach using sodium thiosulfate (B1220275) (Na2S2O3) as a sulfurizing reagent has been reported for the synthesis of thieno[3,2-b]thiophenes. mdpi.com Additionally, research into recyclable catalysts and solvent-free reaction conditions is ongoing to minimize the environmental impact of producing these valuable compounds. The development of a covalent triazine framework incorporating thieno[3,2-g] pkusz.edu.cnbenzothiophene has demonstrated its potential as a metal-free heterogeneous photocatalyst for various organic reactions, highlighting a sustainable application. rsc.org

Advanced Device Architectures Incorporating Thieno[3,2-g]pkusz.edu.cnbenzothiophene Building Blocks

The unique electronic properties of thieno[3,2-g] pkusz.edu.cnbenzothiophene make it a highly attractive component for various advanced electronic devices. acs.org Its derivatives have been successfully integrated into organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govacs.orgnih.gov

In the realm of OFETs, thieno[3,2-g] pkusz.edu.cnbenzothiophene-based materials have demonstrated impressive performance. For example, OFETs fabricated with 2,7-diphenyl pkusz.edu.cnbenzothieno[3,2-b] pkusz.edu.cnbenzothiophene (DPh-BTBT) have shown mobilities as high as 2.0 cm² V⁻¹ s⁻¹. nih.gov Furthermore, solution-processed OFETs using highly soluble dialkyl-BTBTs have achieved mobilities exceeding 1.0 cm² V⁻¹ s⁻¹. nih.gov The performance of these devices is highly dependent on the molecular packing and orientation of the thieno[3,2-g] pkusz.edu.cnbenzothiophene derivatives in the thin film. nih.gov For instance, 1,2-di(thieno[3,2-b] pkusz.edu.cnbenzothiophenic-2-)ethylene (DTBTE) molecules exhibit a nearly coplanar structure and crystallize in a herringbone arrangement, which facilitates charge transport and results in OFETs with mobilities up to 0.50 cm² V⁻¹ s⁻¹. acs.org

Thieno[3,2-g] pkusz.edu.cnbenzothiophene derivatives are also being explored in OPVs. Copolymers incorporating a thieno[3,2-b] pkusz.edu.cnbenzothiophene isoindigo (TBTI) acceptor unit have been synthesized and utilized in bulk heterojunction solar cells. europa.euscispace.com These materials exhibit broad absorption spectra and suitable energy levels for efficient charge separation and transport. The development of novel low bandgap donor-acceptor conjugated polymers containing the TBTI core has shown promise for high-performance polymer solar cells. nih.gov

Beyond traditional electronic devices, thieno[3,2-g] pkusz.edu.cnbenzothiophene is finding applications in more specialized areas. For instance, derivatives have been used to create electrolyte-gated OFETs for biosensing applications. nih.govresearchgate.net These sensors can detect specific biological molecules with high sensitivity. Additionally, the development of bioinspired synaptic transistors using materials like 2,7-dioctyl pkusz.edu.cnbenzothieno[3,2-b] pkusz.edu.cnbenzothiophene (C8-BTBT) opens up possibilities for neuromorphic computing systems. rsc.org

Machine Learning and Artificial Intelligence in Thieno[3,2-g]pkusz.edu.cnbenzothiophene Materials Discovery

The vast chemical space of possible thieno[3,2-g] pkusz.edu.cnbenzothiophene derivatives presents a significant challenge for traditional, trial-and-error-based materials discovery. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. acs.orgresearchgate.netdigitellinc.com

ML models can be trained on existing experimental and computational data to predict the properties of new, un-synthesized thieno[3,2-g] pkusz.edu.cnbenzothiophene analogs. acs.orgresearchgate.net For example, ML algorithms have been used to predict the thermal properties and crystallization behavior of organic molecules, which are crucial for their performance in electronic devices. acs.org By identifying molecules with high melting temperatures (Tm) and Gibbs free energy of crystallization (ΔGc), researchers can prioritize the synthesis of the most promising candidates. acs.org

These computational approaches can also guide the design of molecules with specific electronic properties. For instance, ML can help in designing organic semiconductors with high hole mobility by identifying key molecular features that contribute to efficient charge transport. researchgate.net This data-driven approach can significantly reduce the time and resources required to develop new high-performance materials. While direct applications of ML to thieno[3,2-g] pkusz.edu.cnbenzothiophene are still in their early stages, the success of these techniques in the broader field of organic semiconductors, such as in the discovery of crystallizable materials and the prediction of properties for heteroacenes, demonstrates their immense potential. acs.orgresearchgate.net

Interdisciplinary Research Frontiers for Thieno[3,2-g]pkusz.edu.cnbenzothiophene

The versatile properties of thieno[3,2-g] pkusz.edu.cnbenzothiophene are paving the way for its use in a wide range of interdisciplinary fields, moving beyond its traditional role in organic electronics.

Bioelectronics: A significant area of emerging research is the application of thieno[3,2-g] pkusz.edu.cnbenzothiophene derivatives in bioelectronics. These materials are being used to develop advanced biosensors. For example, electrolyte-gated organic field-effect transistors (EGOFETs) based on thieno[3,2-g] pkusz.edu.cnbenzothiophene can be functionalized with biorecognition elements to detect specific biological targets with high sensitivity and selectivity. nih.govresearchgate.net One such application involves a biosensor for influenza virus detection using a blend of a biotin-containing thieno[3,2-g] pkusz.edu.cnbenzothiophene derivative and a siloxane dimer of BTBT. researchgate.net

Photocatalysis: Thieno[3,2-g] pkusz.edu.cnbenzothiophene-based materials are also showing promise as metal-free heterogeneous photocatalysts. A covalent triazine framework incorporating 2,7-bis(4-cyanophenyl) pkusz.edu.cnbenzothieno[3,2-b] pkusz.edu.cnbenzothiophene (DPhBTBT-CTF) has been shown to be an efficient photocatalyst for various organic transformations, including the selective oxidation of sulfides and benzyl (B1604629) alcohols, and the oxidative bromination of electron-rich aromatic compounds. rsc.org This opens up new avenues for sustainable and green chemical synthesis.

Sensors: The sensitivity of the electronic properties of thieno[3,2-g] pkusz.edu.cnbenzothiophene to its environment makes it an excellent candidate for chemical sensors. OFET-based sensors have been developed for the detection of various analytes. rsc.org For instance, cross-sensitive sensor arrays using monolayer OFETs based on siloxane-containing derivatives of thieno[3,2-g] pkusz.edu.cnbenzothiophene have been designed for detecting volatile organic compounds. rsc.org

Development of n-Type Thieno[3,2-g]pkusz.edu.cnbenzothiophene Organic Semiconductors

While thieno[3,2-g] pkusz.edu.cnbenzothiophene and its derivatives have predominantly exhibited p-type (hole-transporting) semiconductor behavior, the development of n-type (electron-transporting) analogs is a critical research goal for the realization of complementary logic circuits, which are essential for low-power, high-performance organic electronics.

The inherent electronic structure of the thieno[3,2-g] pkusz.edu.cnbenzothiophene core, with its relatively high-lying lowest unoccupied molecular orbital (LUMO) energy level, makes achieving efficient electron transport challenging. agu.edu.tr However, recent research has made significant strides in overcoming this obstacle.

A key strategy for inducing n-type behavior is the introduction of strong electron-withdrawing groups to the thieno[3,2-g] pkusz.edu.cnbenzothiophene backbone. One successful example is the synthesis of D(PhFCO)-BTBT, which represents the first reported n-type semiconductor based on the thieno[3,2-g] pkusz.edu.cnbenzothiophene core. agu.edu.tracs.org This molecule was realized through a two-step, transition-metal-free process and exhibits a significantly stabilized LUMO energy level. agu.edu.tracs.org Thin films of D(PhFCO)-BTBT have demonstrated high electron mobilities of up to approximately 0.6 cm²/V·s in OFETs. agu.edu.tracs.org

Another approach involves the oxidation of the sulfur atoms in the thieno[3,2-g] pkusz.edu.cnbenzothiophene core. The synthesis of 2-decyl-7-phenyl- pkusz.edu.cnbenzothieno[3,2-b] pkusz.edu.cnbenzothiophene S,S,S′,S′-tetraoxide, an asymmetrically substituted derivative, has been shown to exhibit n-type characteristics due to the high oxidation state of the sulfur atoms. nih.gov Structural investigations of thin films of this material have provided insights into the relationship between molecular packing and charge transport properties. nih.gov

These breakthroughs in the design and synthesis of n-type thieno[3,2-g] pkusz.edu.cnbenzothiophene-based semiconductors are opening up new possibilities for the development of advanced organic electronic devices with enhanced functionality and performance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.